1-(3,4-difluorobenzoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}azetidine-3-carboxamide
Description
This compound is a sulfonamide derivative featuring a central azetidine-3-carboxamide scaffold linked to a 3,4-difluorobenzoyl group and a 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl moiety. The 3,4-difluorobenzoyl substituent likely enhances lipophilicity and modulates electronic properties, which may influence binding affinity and pharmacokinetic profiles.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O4S/c1-13-8-9-25-22(26-13)28-34(32,33)17-5-3-16(4-6-17)27-20(30)15-11-29(12-15)21(31)14-2-7-18(23)19(24)10-14/h2-10,15H,11-12H2,1H3,(H,27,30)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXMFHJCQYXIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Difluorobenzoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A difluorobenzoyl moiety
- A sulfonamide group attached to a pyrimidine
- An azetidine carboxamide framework
This structural complexity is believed to contribute to its biological activity, particularly in enzyme inhibition.
The biological activity of the compound primarily stems from its ability to interact with specific enzymes. It is hypothesized that it inhibits target enzymes through competitive or non-competitive mechanisms, potentially affecting various biochemical pathways critical for cellular function.
Enzyme Inhibition
The compound has shown promise as an inhibitor of several enzymes involved in disease processes. For example, it may target:
- Fatty Acid Amide Hydrolase (FAAH) : This enzyme plays a crucial role in the metabolism of endocannabinoids, and inhibition can lead to increased levels of these signaling molecules, impacting pain and inflammation pathways .
Antiproliferative Activity
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have demonstrated:
- IC50 values indicating effective inhibition of cell growth in breast and colon cancer models.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 |
| Compound B | HCT116 (Colon) | 3.8 |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the chemical structure can significantly impact biological activity. The presence of electron-withdrawing groups like fluorine enhances potency by improving binding affinity to target enzymes.
Key Findings from SAR Studies
- Fluorination : Introduction of fluorine atoms at specific positions increases lipophilicity and binding interactions.
- Sulfonamide Group : This moiety enhances solubility and bioavailability, facilitating better interaction with target proteins.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on FAAH Inhibition : A related compound demonstrated selective inhibition of FAAH, leading to increased levels of endocannabinoids in vivo, which correlated with reduced pain responses in animal models .
- Anticancer Activity : Research on structurally similar azetidine derivatives showed significant cytotoxicity against multiple cancer cell lines, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
1-[2-(2-Fluorophenoxy)Acetyl]-N-{4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl}Azetidine-3-Carboxamide
This compound () shares the azetidine-3-carboxamide core and sulfamoylphenyl-pyrimidine group but differs in the acyl substituent: a 2-(2-fluorophenoxy)acetyl group replaces the 3,4-difluorobenzoyl moiety. The substitution alters electronic and steric properties:
- Lipophilicity: The benzoyl group (logP ≈ 2.5) is more lipophilic than the phenoxyacetyl group (logP ≈ 1.8), which may improve membrane permeability but reduce aqueous solubility .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
From , this pyrazolo-pyrimidine sulfonamide features a chromen-4-one moiety and a methylbenzenesulfonamide group. While structurally distinct from the target compound, both share sulfonamide pharmacophores, suggesting possible overlap in enzyme targets (e.g., tyrosine kinases). Key differences include:
- Core Structure : The pyrazolo-pyrimidine core may confer higher rigidity compared to the azetidine ring, affecting conformational flexibility during binding.
- Molecular Weight : The compound has a higher molecular weight (589.1 g/mol vs. ~500 g/mol estimated for the target), which could influence bioavailability .
Physicochemical and Computational Comparisons
Table 1: Comparative Properties of Analogues
Computational Insights
Molecular dynamics simulations (e.g., using Amber software ) could predict binding mode differences. For example:
- The 3,4-difluorobenzoyl group may form stronger halogen bonds with kinase hinge regions compared to less fluorinated analogues.
- The azetidine ring’s smaller size versus pyrazolo-pyrimidine might reduce steric hindrance in compact binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
